molecular formula C86H97Cl3N10O26 B1256938 C86H97Cl3N10O26

C86H97Cl3N10O26

Katalognummer: B1256938
Molekulargewicht: 1793.1 g/mol
InChI-Schlüssel: VHFGEBVPHAGQPI-MYYQHNLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C86H97Cl3N10O26 is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C86H97Cl3N10O26 typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate this compound from by-products.

Analyse Chemischer Reaktionen

Types of Reactions

C86H97Cl3N10O26 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives, which may have distinct properties and applications.

    Reduction: Reduction reactions involving this compound can lead to the formation of reduced compounds with altered chemical characteristics.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Antibacterial Activity
Oritavancin is primarily utilized in the treatment of skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves inhibiting cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors, effectively disrupting bacterial growth and replication .

Clinical Efficacy
Clinical trials have demonstrated that oritavancin is effective in treating acute bacterial skin and skin structure infections with a single-dose regimen. A notable study compared a single 1200 mg dose of oritavancin to a standard 7 to 10-day regimen of vancomycin, showing non-inferiority in efficacy while offering the advantage of reduced treatment duration .

Pharmacokinetics
Oritavancin exhibits a long half-life ranging from 135.8 to 273.8 hours, allowing for convenient dosing schedules. Its pharmacokinetic profile supports its use as a single-dose therapy, enhancing patient compliance and reducing healthcare costs associated with prolonged antibiotic therapy .

Research Applications

Model Compound for Drug Development
Oritavancin serves as a model compound for studying glycopeptides and their derivatives. Research into its structure-activity relationships aids in the design of new antibiotics with improved efficacy against resistant strains .

Biological Interactions
The unique structure of oritavancin allows it to interact with various biological molecules, making it a candidate for drug discovery initiatives aimed at understanding bacterial resistance mechanisms and developing novel therapeutic strategies .

Industrial Applications

Antimicrobial Coatings
Due to its potent antibacterial properties, oritavancin has potential applications in developing antimicrobial coatings for medical devices and surfaces. This application could significantly reduce the risk of infections associated with implanted devices .

Biotechnology
In biotechnology, oritavancin can be utilized in the development of biosensors for detecting bacterial infections. Its specificity for Gram-positive bacteria can enhance the sensitivity and accuracy of diagnostic tools .

Case Studies

Study Title Objective Findings Reference
Efficacy of Oritavancin in Treating Skin InfectionsTo evaluate the effectiveness of oritavancin compared to vancomycinOritavancin was non-inferior to vancomycin with a single-dose regimen
Pharmacokinetics of OritavancinTo assess the pharmacokinetic profileLong half-life supports single-dose administration
Antimicrobial Properties of OritavancinTo investigate its antibacterial activityEffective against MRSA and other resistant strains

Wirkmechanismus

The mechanism of action of C86H97Cl3N10O26 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, whether in a chemical reaction, biological system, or industrial application.

Eigenschaften

Molekularformel

C86H97Cl3N10O26

Molekulargewicht

1793.1 g/mol

IUPAC-Name

(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66+,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1

InChI-Schlüssel

VHFGEBVPHAGQPI-MYYQHNLBSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Isomerische SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Kanonische SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Synonyme

LY 333328
LY-333328
LY333328
Orbactiv
oritavancin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.